molecular formula C14H13FN4OS B2392544 2-Fluoro-4-[6-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether CAS No. 861210-14-2

2-Fluoro-4-[6-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether

Katalognummer: B2392544
CAS-Nummer: 861210-14-2
Molekulargewicht: 304.34
InChI-Schlüssel: COAHTFZYHFPDNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-4-[6-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether is a chemical research compound built on the [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, a structure of significant interest in medicinal chemistry due to its versatility and broad biological activity . This scaffold is isoelectronic with purines, allowing TP-based compounds to mimic these essential biomolecules and interact with a variety of enzymatic targets . Researchers are exploring such compounds for their potential in several therapeutic areas. One key application is in antiviral research, particularly against influenza. The TP scaffold has been identified as a viable core for developing disruptors of the influenza virus RNA-dependent RNA polymerase (RdRP), specifically by inhibiting the protein-protein interaction between its PA and PB1 subunits, which is a crucial step for viral replication . Furthermore, derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have demonstrated promising in vitro anti-tumor activities, with some compounds showing potent cytotoxicity against human liver cancer (Bel-7402) and fibrosarcoma (HT-1080) cell lines, outperforming reference drugs like cisplatin in preclinical models . The scaffold's utility extends to antiparasitic drug discovery, where TP metal complexes have been studied for their potent activity against tropical diseases such as Leishmaniasis and Chagas disease, showing higher efficacy than some commercial drugs . The presence of the methylsulfanyl group and the fluorinated phenyl ether moiety in this specific compound may influence its electronic properties, binding affinity, and metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies in these research fields.

Eigenschaften

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-6-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4OS/c1-8-7-19-13(17-14(18-19)21-3)16-12(8)9-4-5-11(20-2)10(15)6-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAHTFZYHFPDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)SC)N=C1C3=CC(=C(C=C3)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325855
Record name 5-(3-fluoro-4-methoxyphenyl)-6-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821799
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861210-14-2
Record name 5-(3-fluoro-4-methoxyphenyl)-6-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

2-Fluoro-4-[6-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C15H16FN5S\text{C}_{15}\text{H}_{16}\text{F}\text{N}_5\text{S}

1. Antitumor Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antitumor properties. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro. A study demonstrated an IC50 value of 45.69 μM against specific cancer cell lines, indicating moderate potency .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro assays revealed that it effectively reduced the expression of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways .

3. PDE Inhibition

A notable aspect of this compound is its activity as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in various therapeutic areas, including cardiology and neurology. The compound has been identified as a selective inhibitor of PDE2, which plays a role in regulating cyclic nucleotide levels within cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in cell signaling pathways.
  • Modulation of Gene Expression : It affects the expression levels of genes associated with inflammation and tumor progression.
  • Interference with Cell Cycle Regulation : By targeting cell cycle checkpoints, the compound can induce apoptosis in cancer cells.

Case Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines, treatment with the compound resulted in significant reductions in cell viability compared to untreated controls. The study highlighted its potential as a lead compound for further development in oncology.

Case Study 2: Anti-inflammatory Response

A separate investigation assessed the anti-inflammatory effects on macrophage cells exposed to lipopolysaccharides (LPS). The results indicated a marked decrease in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessIC50 Value (μM)Reference
AntitumorModerate45.69
Anti-inflammatorySignificantN/A
PDE InhibitionSelectiveN/A

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Anticancer Activity : Research indicates that compounds similar to 2-Fluoro-4-[6-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether may exhibit anticancer properties. The triazole ring has been associated with various anticancer mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells. Case studies have demonstrated the effectiveness of triazole derivatives in targeting specific cancer types, such as breast and lung cancer.

Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Triazole-containing compounds are known for their ability to disrupt fungal cell wall synthesis and inhibit bacterial growth. Studies have shown that modifications to the triazole ring can enhance antimicrobial efficacy against resistant strains.

Pharmacological Insights

Mechanism of Action : The mechanism by which this compound exerts its effects involves interaction with specific biological targets. For instance, it may act as an inhibitor of enzymes involved in nucleotide synthesis or as a modulator of signaling pathways related to cell growth and survival.

In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of this compound. Preliminary data suggest favorable absorption and distribution profiles, indicating potential for therapeutic use.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological ActivityReference
Compound ATriazole + FluorineAnticancer
Compound BTriazole + SulfurAntimicrobial
Compound CTriazole + EtherAntiviral

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations :

  • Chlorophenyl substituents (e.g., Compounds 92–94) are frequently employed to enhance binding to hydrophobic enzyme pockets .
  • The target compound’s methylsulfanyl group may confer stability against metabolic degradation compared to aminoalkyl chains in analogs .

Pharmacological and Binding Properties

Enzyme Inhibition and Binding Energies
  • ZINC000021797248 (): Exhibits the lowest binding energy (-9.2 kcal/mol) with metalloproteinase II (MPII), attributed to its 3,4-dimethylphenoxy and propyl-oxo groups, which facilitate hydrogen bonding and van der Waals interactions .
  • Antineoplastic Analogs (): Derivatives with imidazole-linked triazolopyrimidine cores (e.g., 2-fluoro-N-{[4-(6-methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl}aniline) show promise in targeting kinase pathways, though fluorine positioning affects selectivity .
Physicochemical Properties
Property Target Compound Methyl 2-[7-hydroxy-2-(methylsulfanyl)triazolo[1,5-a]pyrimidin-5-yl]acetate () 7-[(E)-2-(4-Fluorophenyl)ethenyl]triazolo[1,5-a]pyrimidin-2-amine ()
Molecular Weight ~364.35 g/mol 254.26 g/mol 269.27 g/mol
Key Groups Methylsulfanyl, methoxy Hydroxy, methyl ester Fluorophenyl ethenyl
Solubility Likely moderate (methoxy enhances) Low (ester group) Low (hydrophobic ethenyl)
Stability High (S–CH₃ resists oxidation) Moderate (hydroxy prone to conjugation) Moderate (fluorine enhances electronic stability)

Key Observations :

  • The target compound’s methoxy group improves solubility relative to purely hydrophobic analogs (e.g., ) .
  • Methylsulfanyl substituents (common in the target compound and ) may reduce oxidative metabolism compared to thiol or amino groups .

Crystallographic and Computational Studies

  • SHELX Applications (): Structural refinement of triazolopyrimidine derivatives often employs SHELX software for crystallographic analysis. For example, tetrahydro triazolo[1,5-a]pyrimidines () were resolved using SHELXL, confirming bond-length consistency (1.45–1.50 Å for C–N bonds) .
  • Docking Studies : Analog ZINC000021797248 () was computationally modeled into MPII’s active site, revealing π-π stacking between the triazolopyrimidine core and His-142 residues .

Q & A

Basic: What are the recommended synthetic routes for 2-Fluoro-4-[6-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether?

Answer:
The synthesis typically involves multi-step reactions starting with functionalized pyrimidine and triazole precursors. Key steps include:

  • Nucleophilic substitution to introduce the methylsulfanyl group at position 2 of the triazolopyrimidine core (e.g., using NaH or KOtBu in DMF/THF) .
  • Suzuki coupling or Ullmann-type reactions to attach the fluorophenyl-methyl ether moiety to the pyrimidine ring, requiring palladium catalysts and controlled temperatures (80–120°C) .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (methanol/water mixtures) to isolate the final product .

Basic: How should researchers characterize this compound to confirm its structural integrity?

Answer:
A combination of spectroscopic and analytical methods is critical:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methylsulfanyl at δ ~2.5 ppm for S–CH₃, fluorine coupling patterns) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI+ mode, expected [M+H]⁺ ~420–430 Da) .
  • X-ray crystallography (if crystalline) using SHELXTL or similar software for definitive structural assignment .

Advanced: What experimental challenges arise during purification, and how can they be addressed?

Answer:
Challenges include:

  • Low solubility in common solvents due to the triazolopyrimidine core. Use polar aprotic solvents (DMF, DMSO) for dissolution and gradient elution in HPLC .
  • Byproduct formation during nucleophilic substitutions. Optimize reaction stoichiometry (e.g., 1.2–1.5 equivalents of methylsulfanylating agents) and monitor intermediates via TLC .
  • Crystallization difficulties . Employ slow evaporation techniques with methanol/ethyl acetate mixtures and seed crystals .

Advanced: How can computational methods (e.g., DFT) elucidate electronic properties relevant to bioactivity?

Answer:

  • Perform density functional theory (DFT) calculations to map electrostatic potentials, highlighting nucleophilic/electrophilic regions (e.g., fluorine’s electron-withdrawing effect on the phenyl ring) .
  • Analyze HOMO-LUMO gaps to predict reactivity with biological targets (e.g., kinases or receptors) .
  • Validate computational models against crystallographic data (bond lengths, angles) from X-ray structures .

Advanced: What strategies are recommended for assessing bioactivity in medicinal chemistry contexts?

Answer:

  • In vitro enzyme inhibition assays : Screen against kinases or proteases using fluorogenic substrates, with IC₅₀ determination (e.g., triazolopyrimidines often target ATP-binding pockets) .
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., varying substituents at positions 2 and 5) to identify critical pharmacophores .
  • Solubility optimization : Introduce polar groups (e.g., hydroxyls) via late-stage functionalization to enhance bioavailability .

Advanced: How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Answer:

  • Reproduce conditions : Verify reaction parameters (e.g., temperature, solvent purity) from conflicting studies. For example, yields may vary due to trace moisture in DMF affecting nucleophilic substitutions .
  • Cross-validate characterization : Compare NMR shifts with structurally similar compounds (e.g., methylsulfanyl-triazolopyrimidines in ).
  • Collaborate with crystallographers : Resolve ambiguities in substituent positioning via single-crystal XRD .

Advanced: What protocols ensure compound stability during long-term storage?

Answer:

  • Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (typically >200°C for triazolopyrimidines). Store at −20°C in amber vials under inert gas .
  • Photostability : Avoid UV light exposure; use UV-filtering glassware during experiments .
  • Hydrolytic stability : Test pH-dependent degradation in buffered solutions (pH 3–9) to identify optimal storage conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.